4-(4-fluorophenyl)-1H-pyrazole

Glucocorticoid Receptor Agonist Anti-inflammatory Cytotoxicity

4-(4-Fluorophenyl)-1H-pyrazole (CAS 204384-26-9) is a small-molecule heterocyclic building block with a molecular formula of C₉H₇FN₂ and a molecular weight of 162.16 g/mol. The compound features a pyrazole core substituted at the 4-position with a para-fluorophenyl group.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
CAS No. 204384-26-9
Cat. No. B1315973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-fluorophenyl)-1H-pyrazole
CAS204384-26-9
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNN=C2)F
InChIInChI=1S/C9H7FN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12)
InChIKeyODQIVMKWVSKSKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorophenyl)-1H-pyrazole (CAS 204384-26-9): Sourcing Guide and Scientific Overview


4-(4-Fluorophenyl)-1H-pyrazole (CAS 204384-26-9) is a small-molecule heterocyclic building block with a molecular formula of C₉H₇FN₂ and a molecular weight of 162.16 g/mol . The compound features a pyrazole core substituted at the 4-position with a para-fluorophenyl group. This structural motif is frequently encountered in medicinal chemistry as a key intermediate in the synthesis of advanced kinase inhibitors [1], glucocorticoid receptor modulators [2], and androgen receptor antagonists [3]. The compound serves as a versatile scaffold that, when further functionalized, yields derivatives with quantifiable biological activities against specific molecular targets, making it a critical procurement item for structure-activity relationship (SAR) studies and lead optimization campaigns.

Procurement Alert: Why 4-(4-Fluorophenyl)-1H-pyrazole Cannot Be Substituted with Unqualified Analogs


In the context of SAR-driven medicinal chemistry, substituting 4-(4-fluorophenyl)-1H-pyrazole with a generic pyrazole or even a closely related halogenated analog (e.g., 4-chlorophenyl or 4-bromophenyl derivatives) is not scientifically valid. Empirical evidence demonstrates that the para-fluoro substitution imparts specific, quantifiable advantages in target binding and functional activity that are not replicated by other halogens or unsubstituted phenyl rings [1]. For instance, in glucocorticoid receptor (GR) antagonist scaffolds, the addition of the 4-fluorophenylpyrazole group significantly enhances functional activity compared to unsubstituted analogs [2]. Furthermore, the regioisomeric placement of the 4-fluorophenyl group on the pyrazole core dictates kinase selectivity, with 4-(4-fluorophenyl) isomers showing a complete switch in activity from p38α MAP kinase inhibition to potent inhibition of cancer-related kinases like Src and VEGFR-2 [3]. Therefore, sourcing the exact compound with verified identity and purity is critical for reproducing published results and ensuring the intended biological outcome in lead optimization programs.

Quantitative Evidence Guide: Comparator-Based Differentiation of 4-(4-Fluorophenyl)-1H-pyrazole Derivatives


Glucocorticoid Receptor (GR) Agonist Potency: 4-Fluorophenyl Substitution Outperforms Dexamethasone by >5-Fold

In a direct head-to-head comparison within a deacylcortivazol-like (DAC-like) scaffold, the 4-fluorophenyl pendant group at the pyrazole 2'-position conferred >5-fold greater glucocorticoid potency compared to the clinical standard dexamethasone [1]. This contrasts with other aromatic substitutions, such as phenyl, which also showed high affinity but with potentially different slopes in potency-affinity tracking [1].

Glucocorticoid Receptor Agonist Anti-inflammatory Cytotoxicity

Kinase Inhibitor Activity Switch: Regioisomerism from 3-(4-Fluorophenyl) to 4-(4-Fluorophenyl) Abolishes p38α MAPK Inhibition but Confers Potent Multi-Kinase Cancer Activity

A systematic regioisomeric switch study revealed that moving the 4-fluorophenyl group from the 3-position to the 4-position on the pyrazole core (3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine vs. 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine) resulted in an almost complete loss of p38α MAP kinase inhibition [1]. However, this same 4-(4-fluorophenyl) regioisomer (specifically derivative 6a) exhibited potent activity with IC50 values in the nanomolar range against key cancer kinases including Src, B-Raf wt, B-Raf V600E, EGFRs, and VEGFR-2 [1].

Kinase Inhibitor Cancer Regioisomerism

Glucocorticoid Receptor (GR) Antagonist Functional Activity: 4-Fluorophenylpyrazole Group Confers Binding Affinity Comparable to Mifepristone

In a study of 1H-pyrazolo[3,4-g]hexahydro-isoquinolines, the addition of a 4-fluorophenylpyrazole group to a known 2-azadecalin GR antagonist scaffold resulted in significantly enhanced functional activity [1]. This modification led to the discovery of compound 52, which demonstrated GR binding affinity (Kᵢ = 0.7 nM) and GR reporter gene functional activity (Kᵢ = 0.6 nM) that are comparable to mifepristone, a clinically used GR antagonist [1].

Glucocorticoid Receptor Antagonist Binding Affinity Functional Activity

Androgen Receptor (AR) Antagonism in Prostate Cancer: 3-(4-Fluorophenyl)-1H-pyrazole Derivative 10e Outperforms Lead Compound T3

A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were evaluated for their ability to inhibit prostate cancer cell growth and downregulate prostate-specific antigen (PSA), an AR target gene. Compound 10e selectively inhibited LNCaP cell growth with an IC50 value of 18 µmol/L, a metric that was superior to the lead compound T3 [1]. Furthermore, compound 10e achieved a PSA downregulation rate of 46% [1].

Androgen Receptor Antagonist Prostate Cancer Antiproliferative

Insecticidal Activity Enhancement: 4-Fluorophenyl Substitution on Pyrazole Diamides Achieves 4.5× Higher Potency than Chlorantraniliprole

In a structure-based design study, the pyridinyl moiety of the commercial insecticide chlorantraniliprole was replaced with a 4-fluorophenyl group. This modification, followed by further halogen and electron-withdrawing group substitutions, led to the discovery of compound IV p, which displayed a 4.5-fold higher potency against the diamondback moth (Plutella xylostella) compared to chlorantraniliprole .

Agrochemical Insecticide Ryanodine Receptor

Enzyme Inhibition Selectivity: Fluorophenyl Pyrazoles Show Divergent AChE vs. MAO-B Inhibition Compared to Chloro Analogs

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were evaluated as dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibitors for Alzheimer's disease. SAR analysis revealed a halogen-dependent activity switch: chloro derivatives were more effective AChE inhibitors, whereas fluoro derivatives showed a reverse trend with better MAO-B inhibitory activity [1]. For example, a fluoro-substituted compound (3f) demonstrated a pIC50 of 3.47 for MAO-B inhibition, while a chloro-substituted compound (3e) had a pIC50 of 4.2 for AChE inhibition [1].

Alzheimer's Disease Acetylcholinesterase Inhibitor Monoamine Oxidase Inhibitor

Application Scenarios for 4-(4-Fluorophenyl)-1H-pyrazole Based on Quantitative Evidence


Synthesis of Next-Generation Glucocorticoid Receptor Modulators

For medicinal chemistry groups developing selective glucocorticoid receptor (GR) agonists or antagonists, 4-(4-fluorophenyl)-1H-pyrazole is an essential building block. As evidenced by Clark et al. (2008), incorporating the 4-fluorophenylpyrazole group into a GR antagonist scaffold yields compounds with binding affinities (Kᵢ = 0.7 nM) comparable to the clinical drug mifepristone [1]. Additionally, the work by Zimmerman et al. (2020) demonstrates that this same moiety can confer >5-fold greater potency than dexamethasone in GR agonist contexts [2]. This makes the compound highly relevant for SAR campaigns aimed at improving the therapeutic index of GR-targeting therapies for inflammatory diseases and cancers.

Lead Optimization in Multi-Targeted Kinase Inhibitor Programs for Oncology

The 4-(4-fluorophenyl)-1H-pyrazole core is a privileged scaffold for generating potent, multi-targeted kinase inhibitors. The regioisomeric switch study by Abu Thaher et al. (2012) provides a strong rationale for its use: the 4-(4-fluorophenyl) regioisomer exhibits nanomolar IC50 values against a panel of clinically relevant cancer kinases (Src, B-Raf, EGFR, VEGFR-2) while losing activity against p38α MAPK [3]. This selective profile makes derivatives of this compound ideal starting points for developing novel anticancer agents with polypharmacology. Procurement of the correct regioisomer is critical for reproducing these results and advancing kinase inhibitor projects.

Scaffold for Novel Androgen Receptor Antagonists in Prostate Cancer Research

The androgen receptor (AR) is a key target in prostate cancer. The work by Guo et al. (2016) directly validates the use of 3-(4-fluorophenyl)-1H-pyrazole derivatives as AR antagonists. Their optimized compound, 10e, demonstrated an IC50 of 18 µmol/L against the LNCaP prostate cancer cell line and a 46% downregulation of PSA, outperforming the lead compound T3 [4]. This evidence supports the procurement of 4-(4-fluorophenyl)-1H-pyrazole as a core reagent for synthesizing and evaluating new AR antagonists, providing a direct path to improved antiproliferative activity.

Design and Synthesis of High-Potency Agrochemical Insecticides

In agrochemical research, the quest for novel insecticides with improved efficacy against resistant pests is constant. The study by Ren et al. (2024) demonstrates a successful application of the 4-fluorophenylpyrazole motif. By replacing the pyridinyl group in chlorantraniliprole with a 4-fluorophenyl group, they achieved a compound (IV p) with 4.5-fold higher potency against the diamondback moth (Plutella xylostella) . For industrial agrochemical discovery teams, this quantifiable improvement provides a compelling reason to source and utilize 4-(4-fluorophenyl)-1H-pyrazole in the synthesis of next-generation ryanodine receptor modulators.

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